Product packaging for 2-(4-Chlorophenyl)-3-oxovaleronitrile(Cat. No.:CAS No. 55474-40-3)

2-(4-Chlorophenyl)-3-oxovaleronitrile

Cat. No.: B023799
CAS No.: 55474-40-3
M. Wt: 207.65 g/mol
InChI Key: NKRGJBDEEGULAN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-oxovaleronitrile (CAS 55474-40-3) is a chemical compound with the molecular formula C 11 H 10 ClNO and a molecular weight of 207.66 g/mol. This solid substance is characterized by a melting point range of 50-53°C and presents as a white to brown solid. It is slightly soluble in chloroform and methanol, and it is recommended to be stored at -20°C. In research contexts, this compound is recognized as a known synthetic intermediate. Its structure, featuring both nitrile and ketone functional groups on a valeronitrile backbone attached to a chlorophenyl ring, makes it a valuable building block in organic synthesis. Literature identifies this compound specifically as Prinomastat Impurity 12 , highlighting its primary application in pharmaceutical research for the identification, quantification, and characterization of impurities in active pharmaceutical ingredients (APIs). Researchers utilize this compound in the development and validation of analytical methods to ensure drug quality and safety. This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO B023799 2-(4-Chlorophenyl)-3-oxovaleronitrile CAS No. 55474-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-3-oxopentanenitrile
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InChI

InChI=1S/C11H10ClNO/c1-2-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRGJBDEEGULAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970817
Record name 2-(4-Chlorophenyl)-3-oxopentanenitrile
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55474-40-3
Record name 4-Chloro-α-(1-oxopropyl)benzeneacetonitrile
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Record name 2-(4-Chlorophenyl)-3-oxopentanenitrile
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Record name 2-(4-Chlorophenyl)-3-oxopentanenitrile
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Record name 2-(4-chlorophenyl)-3-oxovaleronitrile
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Record name 2-(4-CHLOROPHENYL)-3-OXOPENTANENITRILE
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Foundational Aspects and Systematic Nomenclature of 2 4 Chlorophenyl 3 Oxovaleronitrile

2-(4-Chlorophenyl)-3-oxovaleronitrile, a nitrile compound, possesses a distinct molecular structure that underpins its chemical reactivity. Its systematic IUPAC name is 2-(4-chlorophenyl)-3-oxopentanenitrile. nih.gov This nomenclature precisely describes its chemical constitution: a pentanenitrile backbone substituted with a 4-chlorophenyl group at the second carbon and an oxo group at the third carbon.

The compound is also known by several synonyms, including α-(4-Chlorophenyl)-α-propionylacetonitrile and 4-Chloro-α-(1-oxopropyl)benzeneacetonitrile. It is assigned the CAS Registry Number 55474-40-3. nih.gov

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-(4-chlorophenyl)-3-oxopentanenitrile nih.gov
CAS Number 55474-40-3 nih.gov
Molecular Formula C11H10ClNO nih.gov
Molecular Weight 207.66 g/mol
InChI Key NKRGJBDEEGULAN-UHFFFAOYSA-N nih.gov
Canonical SMILES CCC(=O)C(C#N)C1=CC=C(C=C1)Cl nih.gov

This compound is a solid, appearing as a white to brown substance, with a melting point range of 50-53°C.

Contextual Significance in Contemporary Organic Synthesis Research

2-(4-Chlorophenyl)-3-oxovaleronitrile holds considerable significance in modern organic synthesis due to its versatile structure, which incorporates multiple reactive functional groups. The presence of a nitrile, a ketone, and a chlorophenyl group makes it a valuable building block for the synthesis of more complex molecules. mdpi.com

The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids or reduction to amines. mdpi.com The ketone functionality allows for reactions such as nucleophilic additions and condensations. The chlorophenyl group can participate in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Research has demonstrated the utility of related β-ketonitriles in various synthetic methodologies. For instance, the synthesis of β-ketonitriles can be achieved through transition-metal-catalyst-free reactions of amides and acetonitriles. rsc.org This highlights the ongoing development of efficient methods to access this important class of compounds.

Role As a Key Intermediate in Chemical Transformations

Reactions Involving the Nitrile Functional Group

The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo a range of reactions, primarily characterized by nucleophilic additions across the carbon-nitrogen triple bond.

Hydrolysis and Related Transformations

The hydrolysis of nitriles is a fundamental transformation that typically proceeds under acidic or basic conditions to yield carboxylic acids or amides. The reaction with this compound and water is generally slow and requires catalysis.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. A series of proton transfers follows, leading to the formation of an amide intermediate, 2-(4-chlorophenyl)-3-oxovaleramide. This amide can then undergo further hydrolysis under more vigorous conditions to yield the corresponding carboxylic acid, 2-(4-chlorophenyl)-3-oxovaleric acid, and an ammonium (B1175870) salt.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. This forms an imine anion, which is then protonated by water to generate an imidic acid. Tautomerization of the imidic acid leads to the formation of the amide. Under milder basic conditions, the amide may be isolated as the final product. However, with harsher conditions such as higher temperatures, the amide can be further hydrolyzed to the carboxylate salt, which upon acidification, yields the carboxylic acid.

Reaction Condition Intermediate Product Final Product
Acid-catalyzed hydrolysis (mild)2-(4-Chlorophenyl)-3-oxovaleramide2-(4-Chlorophenyl)-3-oxovaleramide
Acid-catalyzed hydrolysis (vigorous)2-(4-Chlorophenyl)-3-oxovaleramide2-(4-Chlorophenyl)-3-oxovaleric acid
Base-catalyzed hydrolysis (mild)2-(4-Chlorophenyl)-3-oxovaleramide2-(4-Chlorophenyl)-3-oxovaleramide
Base-catalyzed hydrolysis (vigorous)2-(4-Chlorophenyl)-3-oxovaleramide2-(4-Chlorophenyl)-3-oxovaleric acid (after acidification)

Nucleophilic Additions and Substitutions

The polarized carbon-nitrogen triple bond of the nitrile group in this compound readily undergoes nucleophilic addition. wikipedia.org Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add directly to the nitrile carbon to form an intermediate imine anion. This anion can then be hydrolyzed during aqueous workup to yield a ketone. For instance, the reaction with a Grignard reagent would lead to the formation of a new carbon-carbon bond.

Reduction of the nitrile group is another important nucleophilic addition reaction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. wikipedia.org This reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon. Two successive additions of hydride lead to a dianion, which upon protonation during workup, gives the corresponding primary amine, 2-(4-chlorophenyl)-3-aminovaleronitrile.

Reactions Involving the Ketone Functional Group

The ketone functional group (C=O) in this compound is another center of reactivity, primarily undergoing nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

Similar to other ketones, the carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition of organometallic reagents like Grignard reagents or organolithium compounds results in the formation of a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide would yield 2-(4-chlorophenyl)-3-hydroxy-3-methylvaleronitrile.

Reduction of the ketone group can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the selective reduction of ketones in the presence of less reactive functional groups like nitriles. This reaction would produce the corresponding secondary alcohol, 2-(4-chlorophenyl)-3-hydroxyvaleronitrile.

Condensation Reactions

The ketone in this compound can participate in condensation reactions. A notable example is the Knoevenagel condensation, which involves the reaction of a ketone or aldehyde with an active methylene compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com In the context of this compound, the α-carbon, situated between the ketone and nitrile groups, is acidic and can act as the active methylene component in reactions with other carbonyl compounds.

Conversely, the ketone group itself can react with other active methylene compounds. For instance, in a self-condensation reaction or in a reaction with another enolizable ketone or aldehyde, an aldol-type product can be formed. The initial product is a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. wikipedia.org

Cyclization Pathways and Heterocyclic Formation

The presence of both a ketone and a nitrile functional group in a 1,3-relationship within this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These intramolecular or intermolecular reactions often lead to the formation of stable five- or six-membered rings.

One significant pathway is the synthesis of substituted pyrazoles . The reaction of β-ketonitriles with hydrazine (B178648) or its derivatives is a well-established method for constructing the pyrazole (B372694) ring. nih.govmdpi.com In this reaction, the hydrazine would initially react with the ketone carbonyl group to form a hydrazone. Subsequent intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, followed by cyclization and aromatization, would yield a substituted aminopyrazole.

Another important application is in the synthesis of pyridines . For example, in a multicomponent reaction, a β-ketonitrile can react with an aldehyde and a nitrogen source, such as ammonia (B1221849) or an ammonium salt, to form a substituted dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.govrsc.orgnih.gov

Furthermore, this compound can be a substrate in the Gewald reaction for the synthesis of substituted thiophenes . wikipedia.orgresearchgate.net This reaction involves the condensation of a ketone with an α-cyanoester (or in this case, the internal α-carbon of the β-ketonitrile could potentially react with another carbonyl component) in the presence of elemental sulfur and a base. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization to form a 2-aminothiophene derivative. wikipedia.org

The following table summarizes some potential heterocyclic products from this compound:

Reactant(s) Catalyst/Conditions Heterocyclic Product
Hydrazine hydrate (B1144303)HeatSubstituted aminopyrazole
Aldehyde, AmmoniaHeat, OxidationSubstituted pyridine
Elemental Sulfur, BaseHeatSubstituted 2-aminothiophene

These cyclization reactions highlight the synthetic utility of this compound as a building block in heterocyclic chemistry, providing access to a diverse range of ring systems with potential applications in various fields of chemical research.

Synthesis of Pyrimidine (B1678525) Derivatives

The dicarbonyl-like functionality of this compound makes it a valuable precursor for the synthesis of pyrimidine derivatives. Pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry. The general strategy for synthesizing pyrimidines from β-ketonitriles involves condensation with a binucleophilic reagent containing a N-C-N fragment, such as urea, thiourea (B124793), or guanidine (B92328).

For instance, the reaction of this compound with guanidine in the presence of a base like sodium ethoxide is expected to yield a 2-amino-4-(4-chlorophenyl)-5-ethyl-6-hydroxypyrimidine. The mechanism involves the initial attack of one of the amino groups of guanidine on the ketone carbonyl, followed by cyclization through the attack of the second amino group on the nitrile carbon, and subsequent tautomerization.

While direct literature on the use of this compound for pyrimidine synthesis is specific, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives often proceeds through the condensation of suitable α,β-unsaturated ketones with aminopyrimidine precursors. nih.gov This suggests an alternative pathway where this compound could first be transformed into a suitable intermediate for such syntheses. A single-step synthesis of pyrimidine derivatives has also been described involving amide activation followed by nitrile addition and cycloisomerization, a methodology that could potentially be adapted for substrates like this compound. mit.edu

Table 1: Potential Pyrimidine Derivatives from this compound

Reagent Expected Pyrimidine Product Reaction Conditions
Guanidine 2-Amino-4-(4-chlorophenyl)-5-ethyl-6-hydroxypyrimidine Basic (e.g., NaOEt in EtOH)
Urea 4-(4-Chlorophenyl)-5-ethyl-2,6-dihydroxypyrimidine Basic or Acidic

Formation of Other Cyclic Systems

The reactivity of this compound extends to the formation of other important heterocyclic rings, such as pyrazoles and pyridazines.

Pyrazoles: The synthesis of pyrazole derivatives can be achieved through the condensation of β-dicarbonyl compounds or their equivalents with hydrazine and its derivatives. nih.gov The reaction of this compound with hydrazine hydrate would likely proceed via attack of a hydrazine nitrogen on the ketonic carbonyl, followed by intramolecular cyclization onto the nitrile group to furnish a 3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine. The use of substituted hydrazines would allow for the synthesis of N-substituted pyrazole derivatives. rsc.org

Pyridazines: Pyridazine (B1198779) rings can be formed from the reaction of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine. While this compound is a 1,3-dicarbonyl equivalent, it can be a precursor to intermediates suitable for pyridazine synthesis. General methods for pyridazine synthesis include the reaction of β,γ-unsaturated hydrazones or the Diels-Alder reaction of s-tetrazines with dienophiles. organic-chemistry.org

Oxidation and Reduction Processes

The functional groups of this compound, namely the ketone and the nitrile, are susceptible to both oxidation and reduction, offering pathways to a variety of derivatives.

Oxidation: The oxidation of this compound is not a commonly explored transformation. The presence of the electron-withdrawing nitrile and chlorophenyl groups would make the oxidation of the aliphatic chain challenging. However, under specific conditions, oxidative cleavage could occur. A more relevant oxidative process in a related system involves the oxidation of a 1-(4-chlorophenyl)pyrazolidine-3-one using air in the presence of ferric chloride to yield 1-(4-chlorophenyl)-3-pyrazole alcohol. google.com

Reduction: The reduction of this compound presents an interesting case of chemoselectivity. The molecule contains two reducible functional groups: a ketone and a nitrile. The choice of reducing agent and reaction conditions will determine the final product.

Selective Ketone Reduction: Reagents like sodium borohydride (NaBH₄) are generally selective for the reduction of ketones in the presence of nitriles. Therefore, treatment of this compound with NaBH₄ in a protic solvent like ethanol (B145695) would be expected to yield 2-(4-chlorophenyl)-3-hydroxyvaleronitrile.

Selective Nitrile Reduction: The selective reduction of a nitrile in the presence of a ketone is more challenging. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both functional groups. However, catalytic hydrogenation using specific catalysts or borane (B79455) complexes under controlled conditions might achieve selectivity. calvin.edugoogle.com For instance, the use of borane complexes has been shown to selectively reduce nitriles in the presence of other functional groups like aromatic nitro groups. calvin.educalvin.edu Catalytic reduction of nitriles to aldehydes using a nickel/aluminum alloy catalyst in an aqueous acidic medium has also been reported. google.com

Table 2: Potential Reduction Products of this compound

Reducing Agent Primary Product Comments
Sodium Borohydride (NaBH₄) 2-(4-Chlorophenyl)-3-hydroxyvaleronitrile Selective for ketone reduction.
Lithium Aluminum Hydride (LiAlH₄) 3-Amino-2-(4-chlorophenyl)pentan-1-ol Reduces both ketone and nitrile.
Borane-THF complex (BH₃·THF) 2-(4-Chlorophenyl)-3-oxopentan-1-amine Potential for selective nitrile reduction. google.com

Derivatization Strategies for Analytical and Synthetic Utility

Chemical derivatization is a powerful technique used to modify a molecule to enhance its properties for a specific application, such as improving its detectability in analytical chromatography or altering its reactivity for a subsequent synthetic step.

Reactions for Chromatographic Enhancement

For analytical purposes, particularly in high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into the analyte, thereby increasing its sensitivity for UV-Vis or fluorescence detection. nih.gov

The ketone functional group in this compound is an ideal target for derivatization. Reagents that react with carbonyls can be used to attach a strongly absorbing or fluorescent tag.

UV-Vis Detection Enhancement: A classic derivatization reagent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction of this compound with DNPH in an acidic medium would form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for highly sensitive detection.

Fluorescence Detection Enhancement: For even greater sensitivity, fluorescent tagging agents can be used. Reagents like dansyl hydrazine react with the carbonyl group to produce a highly fluorescent dansylhydrazone derivative, which can be detected at very low concentrations using a fluorescence detector.

Table 3: Derivatization Reactions for Enhanced HPLC Detection

Derivatizing Reagent Functional Group Targeted Resulting Derivative Detection Method
2,4-Dinitrophenylhydrazine (DNPH) Ketone 2,4-Dinitrophenylhydrazone UV-Vis
Dansyl Hydrazine Ketone Dansylhydrazone Fluorescence

Derivatization for Mass Spectrometric Analysis

In mass spectrometry (MS), derivatization can be used to improve the volatility of an analyte for gas chromatography-mass spectrometry (GC-MS) or to enhance its ionization efficiency for liquid chromatography-mass spectrometry (LC-MS). science.govresearchgate.net

For GC-MS Analysis: To make this compound suitable for GC-MS, its polarity needs to be reduced and its volatility increased. This can be achieved by silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the enol form of the ketone to produce a trimethylsilyl (B98337) (TMS) ether derivative. copernicus.org

For LC-MS Analysis: For LC-MS, particularly with electrospray ionization (ESI), derivatization can introduce a permanently charged group or a group with high proton affinity to enhance the signal intensity. academicjournals.orgnsf.gov Reagents like Girard's reagent T react with the ketone to form a hydrazone that contains a quaternary ammonium group. This pre-charged derivative will ionize very efficiently in positive ion ESI-MS. Derivatization can also aid in separating isomers and improving quantification. nih.gov

Table 4: Derivatization Reactions for Enhanced Mass Spectrometric Detection

Derivatizing Reagent Analytical Technique Resulting Derivative Purpose
BSTFA GC-MS Trimethylsilyl enol ether Increase volatility, improve chromatographic peak shape.
Girard's Reagent T LC-MS (ESI) Quaternary ammonium hydrazone Enhance ionization efficiency in positive mode.

Advanced Applications of 2 4 Chlorophenyl 3 Oxovaleronitrile in Organic Synthesis

Utility as a Versatile Synthetic Building Block

The strategic placement of functional groups in 2-(4-chlorophenyl)-3-oxovaleronitrile underpins its utility as a versatile synthetic intermediate. The presence of the nitrile and ketone groups allows for a wide range of reactions, including nucleophilic additions and cyclizations, while the chlorophenyl ring can be involved in various coupling reactions or can influence the reactivity of the rest of the molecule. ontosight.ai

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of this compound makes it an ideal starting material for the synthesis of more intricate molecular architectures. Nitriles are well-established as essential intermediates in organic synthesis due to their diverse transformations. nih.gov For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The adjacent ketone functionality further enhances its synthetic potential, enabling aldol-type condensations and the formation of various carbon-carbon and carbon-heteroatom bonds.

One notable application is in Michael addition reactions. For example, the reaction of this compound with enynones can lead to the formation of polyfunctional δ-diketones, which are themselves valuable precursors for the synthesis of various heterocyclic compounds. nih.gov This demonstrates the role of this compound as a key component in domino or tandem reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.

Intermediate in Pharmaceutical Development

The structural motifs accessible from this compound are frequently found in biologically active compounds, making it a valuable intermediate in pharmaceutical research and development. ontosight.ai The chlorophenyl group is a common feature in many drugs, and the ability to construct complex heterocyclic systems from this precursor is of significant interest to medicinal chemists.

For example, it is a known impurity and potential intermediate in the synthesis of Pyrimethamine, an antiparasitic drug. fda.gov Furthermore, related nitrile-containing compounds are recognized for their broad pharmacological activities and are utilized in the synthesis of various clinical drugs. nih.gov The synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which have shown potential as kinase inhibitors and for their anti-glioma activity, highlights the utility of precursors with the 4-chlorophenyl moiety in generating medicinally relevant scaffolds. nih.govdundee.ac.uk

Contribution to the Construction of Heterocyclic Scaffolds

A significant application of this compound lies in its use for the synthesis of a wide array of heterocyclic compounds. The presence of multiple reactive centers allows for facile cyclization reactions with various reagents to form five- and six-membered rings, which are core structures in many pharmaceuticals and agrochemicals. ontosight.aibeilstein-journals.org

The synthesis of various heterocyclic systems can be achieved through reactions involving the ketone and nitrile functionalities. For instance, reactions with hydrazine (B178648) derivatives can lead to the formation of pyridazine (B1198779) and pyrazole (B372694) rings. nih.govchemtube3d.comresearchgate.net The reaction with dinucleophiles like thiourea (B124793) can be used to construct thiazole (B1198619) rings. mdpi.comorganic-chemistry.orgnih.gov Similarly, multicomponent reactions involving this compound or its derivatives can yield complex heterocyclic systems like pyrano[2,3-c]pyrazoles and pyrano[2,3-d]thiazoles. nih.govpurkh.comresearchgate.net

The following table provides examples of heterocyclic scaffolds synthesized using precursors related to this compound:

Heterocyclic ScaffoldSynthetic ApproachReference
Pyrano[2,3-c]pyrazoles Three-component reaction of an aldehyde, a pyrazolone (B3327878) derivative, and malononitrile. nih.gov
Pyridazines Reaction of 1,4-diketones with hydrazine. chemtube3d.com
Thiazoles Hantzsch thiazole synthesis from α-haloketones and thioamides. mdpi.comorganic-chemistry.org
Thiophenes Reaction of β-oxodithioesters with chloroacetic anhydride. organic-chemistry.orgrsc.org

Role in the Synthesis of Agrochemicals and Related Compounds

The versatility of this compound extends to the agrochemical sector. ontosight.ai Many commercial pesticides and herbicides contain heterocyclic cores that can be synthesized from this intermediate. The 4-chlorophenyl group is a common structural element in a number of agrochemicals.

For instance, pyridazine derivatives, which can be synthesized from precursors like this compound, are found in several pesticides. researchgate.net The synthesis of intermediates like 2-chloro-4-formyl valeronitrile, a related compound, is a key step in the production of certain pesticides. google.com The development of efficient synthetic routes to such compounds is crucial for the agrochemical industry. chemrxiv.org

Structural Elucidation and Conformational Analysis of 2 4 Chlorophenyl 3 Oxovaleronitrile

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to determining the structure of chemical compounds. However, specific experimental data for 2-(4-Chlorophenyl)-3-oxovaleronitrile is not readily found in published scientific literature or databases.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons on the chlorophenyl ring (likely a set of doublets), and a singlet for the methine proton (α-carbon). The chemical shifts and coupling constants of these signals would be invaluable for confirming the structure.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. One would anticipate signals for the carbonyl carbon, the nitrile carbon, the carbons of the ethyl group, the methine carbon, and the distinct carbons of the 4-chlorophenyl ring.

A thorough search of scientific databases reveals no published ¹H or ¹³C NMR spectra or specific chemical shift data for this compound. While general chemical shift ranges for similar functional groups are well-established, specific data for this compound is absent.

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group (C≡N stretch), the carbonyl group (C=O stretch), C-H bonds of the aromatic and aliphatic portions, and the C-Cl bond.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could also be used to identify the key functional groups.

Specific IR and Raman spectra for this compound are not available in the public domain.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₀ClNO), HRMS would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would also provide structural information.

No publicly available high-resolution mass spectrum or detailed fragmentation analysis for this compound could be located.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. Therefore, no experimental data on its solid-state conformation is available.

Conformational Analysis and Stereochemical Considerations

The this compound molecule possesses a stereocenter at the α-carbon, meaning it can exist as a pair of enantiomers (R and S). Commercial samples are typically sold as a racemic mixture. Current time information in Minneapolis, MN, US.

Conformational analysis would involve studying the rotation around the single bonds, particularly the bond connecting the chlorophenyl ring to the chiral center and the bonds adjacent to the carbonyl group. This analysis, which could be performed using computational modeling techniques, would help to identify the most stable conformations of the molecule. However, no specific conformational analysis studies for this compound have been published.

Computational Chemistry and Theoretical Studies on 2 4 Chlorophenyl 3 Oxovaleronitrile

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules. pku.edu.cnnih.gov DFT methods are favored for their balance of computational cost and accuracy in predicting the electronic properties of many-electron systems. pku.edu.cn A typical study would involve selecting a suitable functional (like B3LYP) and basis set (such as 6-311++G(d,p)) to model the molecule. pku.edu.cnrsc.org

Electronic Structure and Molecular Orbital Analysis

This analysis focuses on the arrangement of electrons within the molecule and the nature of its molecular orbitals (MOs). Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. stuba.sk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. stuba.sk For 2-(4-Chlorophenyl)-3-oxovaleronitrile, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions, such as the cyano group, the keto group, or the chlorophenyl ring.

Despite the established methodology, specific data on the HOMO-LUMO energies and the electronic structure for this compound are not available in the reviewed literature.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. libretexts.orgwuxiapptec.com It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the keto and cyano groups, respectively, and potentially around the chlorine atom. Positive potential might be expected around the hydrogen atoms.

Specific MEP maps and associated electrostatic potential values for this compound have not been published in the searched scientific literature.

Ionization Potential and Electron Affinity Investigations

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. nist.govresearchgate.net These fundamental properties are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem in Hartree-Fock theory or its DFT equivalent. They provide quantitative measures of a molecule's tendency to be oxidized or reduced. researchgate.netresearchgate.net Calculating the IP and EA for this compound would provide crucial data for understanding its behavior in redox reactions.

Quantitative values for the ionization potential and electron affinity of this compound, derived from theoretical calculations, are not documented in the available literature.

Molecular Modeling and Dynamics Simulations

Beyond static electronic properties, molecular modeling and dynamics simulations explore the physical movements and conformational flexibility of molecules over time.

Conformational Space Exploration and Energy Minimization

Most molecules, including this compound with its rotatable bonds, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. nih.govnih.gov This process involves systematically rotating the single bonds in the molecule and calculating the potential energy at each step to find the energy minima. The result is a potential energy surface that reveals the most stable (lowest energy) conformation, which is the most likely structure of the molecule under given conditions. For this compound, key rotations would be around the bond connecting the phenyl ring to the chiral center and the bond between the chiral center and the carbonyl group.

A detailed conformational analysis and the identification of the global minimum energy structure for this compound are not present in the searched scientific reports.

Reaction Pathway and Transition State Characterization

Theoretical chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping the reaction pathway on the potential energy surface and identifying the transition state—the highest energy point along the lowest energy path. rsc.orgmdpi.com The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For this compound, one might study its synthesis reaction or its potential decomposition pathways. Characterizing the transition state structures provides insight into the mechanism of the reaction.

No studies detailing the theoretical investigation of reaction pathways or the characterization of transition states involving this compound were found in the reviewed literature.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. Through the use of theoretical models and computational software, researchers can elucidate electronic properties, molecular geometries, and energetic landscapes that govern the compound's behavior in chemical reactions. These studies are pivotal in predicting reaction outcomes, understanding reaction mechanisms, and guiding the synthesis of new derivatives with desired properties.

At the heart of computational SAR studies for this compound are quantum mechanical calculations, most notably Density Functional Theory (DFT). DFT methods are employed to determine the molecule's equilibrium geometry, which corresponds to the lowest energy conformation. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

A key aspect of the structure of this compound is the interplay of its functional groups: the 4-chlorophenyl ring, the ketone group, and the nitrile group. The 4-chlorophenyl group, with its electron-withdrawing chlorine atom, influences the electron density distribution across the entire molecule. The ketone and nitrile groups are also strongly electron-withdrawing, which significantly impacts the reactivity of the adjacent α-carbon.

Computational models can precisely quantify these electronic effects. For instance, the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show regions of negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the keto and cyano groups, respectively, indicating their propensity to act as nucleophilic centers or hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, highlighting them as potential sites for nucleophilic attack.

Tautomerism is another important structural aspect of β-ketonitriles that can be investigated computationally. nih.gov this compound can exist in keto-enol tautomeric forms. Theoretical calculations can determine the relative stabilities of these tautomers in the gas phase and in different solvents. orientjchem.org This is critical as the reactivity of the keto and enol forms can differ significantly.

The reactivity of the nitrile group itself can be modulated by the adjacent electron-withdrawing keto group. nih.gov Computational methods like the analysis of Fukui functions and other DFT descriptors can provide quantitative insights into the local reactivity of the nitrile carbon, predicting its susceptibility to nucleophilic addition reactions. nih.gov

The following tables present illustrative data derived from theoretical calculations for this compound, showcasing the types of parameters obtained in computational SAR studies.

Table 1: Selected Optimized Geometric Parameters for this compound (Keto Form)

ParameterAtoms InvolvedIllustrative Value
Bond LengthC(α)-C(carbonyl)1.52 Å
Bond LengthC(carbonyl)=O1.22 Å
Bond LengthC(α)-C(nitrile)1.48 Å
Bond LengthC≡N1.16 Å
Bond LengthC(α)-C(aryl)1.51 Å
Bond AngleC(aryl)-C(α)-C(carbonyl)110.5°
Bond AngleC(carbonyl)-C(α)-C(nitrile)109.8°
Dihedral AngleCl-C(aryl)-C(α)-C(carbonyl)-85.0°

Table 2: Illustrative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-2.1
HOMO-LUMO Gap5.4

Table 3: Illustrative Mulliken Atomic Charges

AtomCharge (e)
O(carbonyl)-0.55
N(nitrile)-0.45
C(carbonyl)+0.60
C(nitrile)+0.15
C(α)-0.10
Cl-0.20

These computational data, in conjunction with experimental results, provide a comprehensive picture of the structure-reactivity relationships of this compound, enabling a deeper understanding of its chemical properties and potential applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-3-oxovaleronitrile, and how are intermediates stabilized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or nitrile formation via nucleophilic substitution. For example, intermediates like 4-(4-chlorophenyl)cyclohexanone (compound III) can be synthesized using Lewis acid catalysts (e.g., AlCl₃) to enhance regioselectivity . Stabilization of intermediates often employs selective crystallization in polar aprotic solvents (e.g., ethanol or acetone) to isolate geometric isomers .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Critical for distinguishing substituents on the aromatic ring and nitrile group. For example, coupling constants in NMR can resolve cis/trans isomerism in cyclohexyl intermediates .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for nitrile-containing compounds .
  • IR Spectroscopy : The C≡N stretch (~2200–2260 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) are key identifiers .

Advanced Research Questions

Q. How can researchers address challenges in isolating stereoisomers during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Isomer Separation : Use solvent-dependent crystallization; e.g., cis isomers of cyclohexyl intermediates preferentially crystallize in ethanol, while trans isomers require toluene/hexane mixtures .
  • Acid-Catalyzed Isomerization : Lewis acids (e.g., BF₃·Et₂O) can convert cis isomers to trans isomers, improving yield of desired products .
  • Chromatography : Reverse-phase HPLC with C18 columns effectively separates nitrile derivatives using acetonitrile/water gradients .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Atom Economy : Prioritize reactions with minimal byproducts, such as one-pot syntheses for cyclohexanone intermediates .
  • Catalyst Screening : Test Bronsted/Lewis acid combinations (e.g., H₂SO₄ with ZnCl₂) to accelerate nitrile formation while reducing side reactions .
  • Temperature Control : Lower temperatures (0–5°C) during nitrile synthesis minimize decomposition .

Q. How can computational modeling aid in predicting reactivity or byproduct formation for this compound?

  • Methodological Answer :

  • DFT Calculations : Predict transition states for isomerization reactions or electrophilic aromatic substitution pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization efficiency of intermediates .
  • Docking Studies : Explore interactions of nitrile derivatives with biological targets (e.g., enzymes) for drug discovery applications .

Contradictions and Resolutions

  • Isomerization Efficiency : reports high yields (>90%) for trans isomer formation using BF₃·Et₂O, while other methods may require iterative optimization. Researchers should validate catalyst activity under specific solvent conditions .
  • Byproduct Management : Reactions with hydrazine ( ) may produce thioxo-pyrimidines; quenching with acetic anhydride reduces unwanted side products .

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